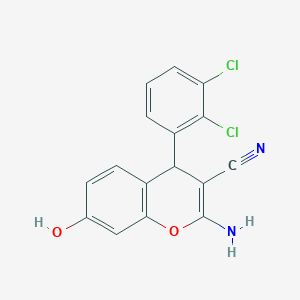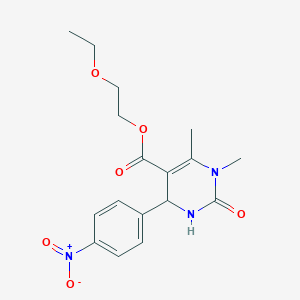![molecular formula C19H22O3 B4893553 propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, also known as PMP, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.
Mecanismo De Acción
The mechanism of action of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves its binding to PPARs, which leads to the activation of these receptors. Once activated, PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as PPAR response elements (PPREs). This results in the regulation of gene expression, leading to the biological effects of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate.
Biochemical and Physiological Effects:
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride and cholesterol levels in the blood, improve insulin sensitivity, and reduce inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in lab experiments is its ability to activate PPARs, which allows for the study of the biological effects of these receptors. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is also relatively easy to synthesize and has a high yield. However, one limitation of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is its potential to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. One area of research is the development of more selective PPAR agonists that can target specific PPAR isoforms. Another area of research is the investigation of the potential therapeutic applications of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, the role of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in the regulation of circadian rhythms and the gut microbiome is an emerging area of research.
Métodos De Síntesis
The synthesis of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves the reaction of 4'-methyl-4-biphenylcarboxylic acid with propargyl alcohol in the presence of a catalyst. The resulting propargyl ester is then reacted with hydrogen peroxide and a base to form propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. The overall yield of this synthesis method is about 60%.
Aplicaciones Científicas De Investigación
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been widely used in scientific research due to its ability to activate PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and insulin sensitivity, respectively. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
propyl 2-[4-(4-methylphenyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-19(20)15(3)22-18-11-9-17(10-12-18)16-7-5-14(2)6-8-16/h5-12,15H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGYGNAJGGSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)


![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)